

Validating the Structure of 2-Iodo-4-nitrophenol: A Comparative NMR Analysis

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Compound of Interest

Compound Name: 2-Iodo-4-nitrophenol

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For researchers, scientists, and drug development professionals, confirming the precise chemical structure of a synthesized or isolated compound is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (^1H) and carbon-13 (^{13}C) techniques, stands as a cornerstone for unambiguous structure elucidation. This guide provides a comparative framework for validating the structure of **2-Iodo-4-nitrophenol** by analyzing and comparing its expected NMR spectral data with that of structurally related compounds.

This approach is particularly useful when a reference spectrum for the target compound is unavailable. By understanding the predictable electronic effects of substituents on the aromatic ring, a reliable estimation of the chemical shifts for **2-Iodo-4-nitrophenol** can be constructed.

Predicting the ^1H and ^{13}C NMR Spectra of 2-Iodo-4-nitrophenol

The structure of **2-Iodo-4-nitrophenol** incorporates a hydroxyl ($-\text{OH}$) group, an iodine ($-\text{I}$) atom, and a nitro ($-\text{NO}_2$) group on a benzene ring. Each of these substituents exerts a distinct electronic influence (inductive and resonance effects), which alters the chemical environment and, consequently, the NMR chemical shifts of the nearby protons and carbon atoms.

To predict the spectrum of **2-Iodo-4-nitrophenol**, we can analyze the experimental NMR data of simpler, related molecules: 4-nitrophenol and 2-iodophenol. By observing the substituent effects in these molecules, we can extrapolate the expected shifts for our target compound.

Comparative Analysis of ^1H NMR Data

The ^1H NMR spectrum provides information on the chemical environment and connectivity of protons. In the case of **2-Iodo-4-nitrophenol**, we expect to see three aromatic protons and one hydroxyl proton. The electron-withdrawing nature of the nitro group and the iodine atom will generally shift the signals of adjacent protons downfield (to a higher ppm value).

Table 1: Comparison of Experimental ^1H NMR Chemical Shifts (ppm) of **2-Iodo-4-nitrophenol** and Related Compounds.

Compound	H-3	H-5	H-6	-OH	Solvent
2-Iodo-4-nitrophenol (Predicted)	~8.5	~8.0	~7.0	Variable	-
4-Nitrophenol	8.15 (d)	6.95 (d)	6.95 (d)	11.1 (s)	DMSO- d_6
2-Iodophenol	7.75 (dd)	6.75 (td)	7.25 (td)	5.6 (s)	CDCl_3

Note: Predicted values for **2-Iodo-4-nitrophenol** are estimations based on additive substituent effects. Actual experimental values may vary.

Comparative Analysis of ^{13}C NMR Data

The ^{13}C NMR spectrum reveals the chemical environment of each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents. The iodine atom is expected to cause a significant upfield shift (lower ppm) for the carbon to which it is directly attached (C-2) due to the "heavy atom effect." Conversely, the carbon atoms attached to the electron-withdrawing nitro (C-4) and hydroxyl (C-1) groups will be shifted downfield.

Table 2: Comparison of Experimental ^{13}C NMR Chemical Shifts (ppm) of **2-Iodo-4-nitrophenol** and Related Compounds.

Compound	C-1	C-2	C-3	C-4	C-5	C-6	Solvent
2-Iodo-4-nitrophenol (Predicted)	~158	~85	~128	~141	~125	~118	-
4-Nitrophenol[1]	163.74	115.48	125.86	139.42	125.86	115.48	DMSO-d ₆
2-Iodophenol	154.9	85.9	130.1	122.5	129.2	115.4	CDCl ₃

Note: Predicted values for **2-Iodo-4-nitrophenol** are estimations based on additive substituent effects. Actual experimental values may vary.

Experimental Protocols

To acquire high-quality ¹H and ¹³C NMR spectra for structural validation, the following general protocol can be followed:

Sample Preparation:

- Weigh approximately 5-10 mg of the solid **2-Iodo-4-nitrophenol** sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain an internal reference.

^1H NMR Spectroscopy:

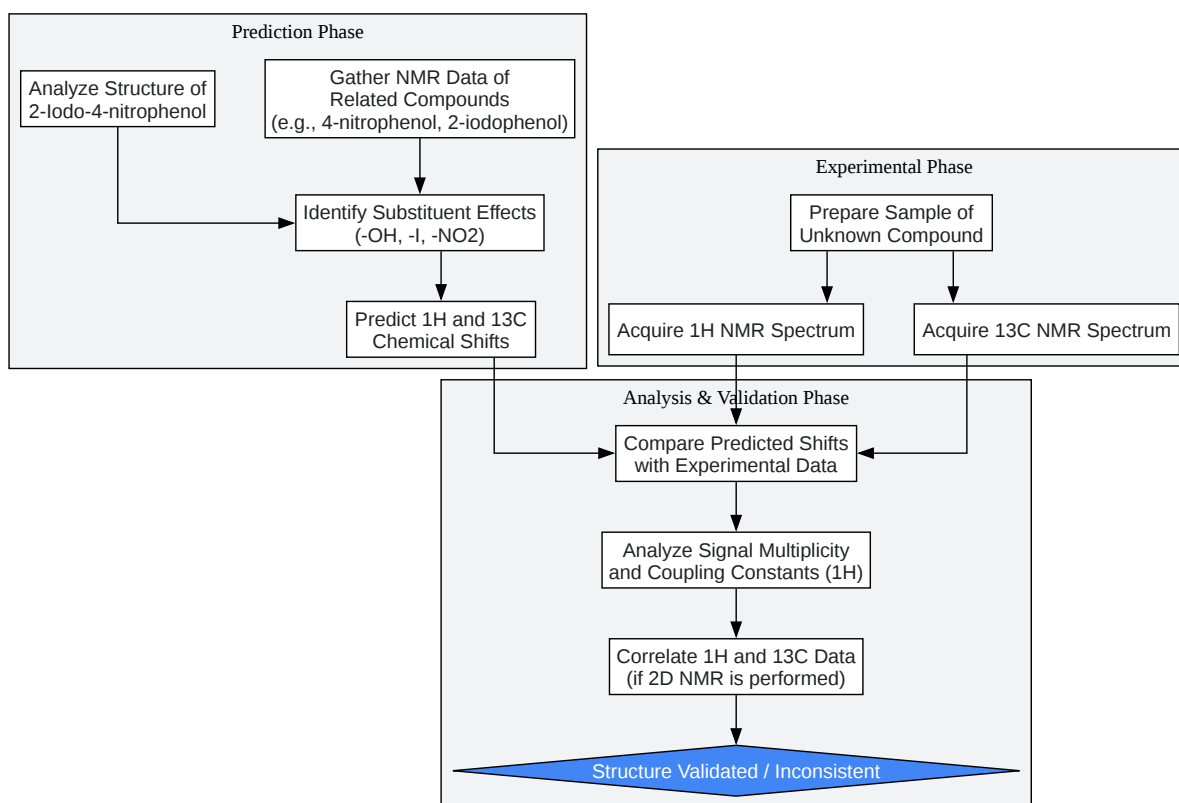
- Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion.
- Parameters:
 - Pulse Program: A standard single-pulse experiment.
 - Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.
 - Relaxation Delay: A delay of 1-2 seconds between scans is usually adequate.
 - Spectral Width: A spectral width of approximately 12-15 ppm is appropriate for most organic compounds.

^{13}C NMR Spectroscopy:

- Instrument: A spectrometer equipped with a broadband probe.
- Parameters:
 - Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).
 - Number of Scans: Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is typically required.
 - Relaxation Delay: A delay of 2 seconds is a good starting point.
 - Spectral Width: A spectral width of approximately 200-220 ppm is standard for ^{13}C NMR.

Logical Workflow for Structural Validation

The process of validating the structure of **2-Iodo-4-nitrophenol** using NMR data can be visualized as a logical workflow. This involves predicting the expected spectral features, acquiring the experimental data, and comparing the two to reach a conclusion about the compound's identity and purity.



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Caption: Logical workflow for the validation of **2-Iodo-4-nitrophenol** structure using NMR spectroscopy.

By systematically following this workflow, researchers can confidently validate the structure of **2-Iodo-4-nitrophenol**, ensuring the integrity of their experimental results and the quality of their compounds for further development. The combination of predictive analysis based on known substituent effects and careful experimental data acquisition provides a robust method for structural elucidation.

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References

- 1. Making sure you're not a bot! [oc-praktikum.de]
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